molecular formula C12H6Cl3NO3 B1668786 Chlornitrofen CAS No. 1836-77-7

Chlornitrofen

Cat. No.: B1668786
CAS No.: 1836-77-7
M. Wt: 318.5 g/mol
InChI Key: XQNAUQUKWRBODG-UHFFFAOYSA-N
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Description

Chlornitrofen, also known as 2,4,6-trichlorophenyl 4-nitrophenyl ether, is a diphenyl ether herbicide that was widely used in the 1970s and 1980s. It is known for its effectiveness in controlling annual weeds and some perennials in rice fields. The compound has a molecular formula of C12H6Cl3NO3 and a molecular weight of 318.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlornitrofen is synthesized through the etherification of 2,4,6-trichlorophenol with 4-nitrophenol. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of the chlorinated phenol to form the ether bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to maximize the efficiency of the etherification reaction .

Chemical Reactions Analysis

Types of Reactions: Chlornitrofen undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various chlorinated and nitro-substituted phenols.

    Reduction: Amino derivatives of this compound.

    Substitution: Substituted phenyl ethers.

Mechanism of Action

Chlornitrofen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the synthesis of chlorophyll, leading to the accumulation of protoporphyrin IX, which causes oxidative damage to cell membranes in sensitive plants. The compound also exhibits antiandrogenic and estrogenic activities by binding to androgen and estrogen receptors .

Comparison with Similar Compounds

Chlornitrofen belongs to the diphenyl ether class of herbicides, which includes compounds such as:

Uniqueness of this compound: this compound is unique due to its specific inhibition of PPO and its dual role as an endocrine disruptor. Its effectiveness in rice fields and its distinct chemical structure set it apart from other herbicides in the same class .

Properties

IUPAC Name

1,3,5-trichloro-2-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNAUQUKWRBODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041775
Record name Chlornitrofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1836-77-7
Record name Chlornitrofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1836-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlornitrofen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlornitrofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlornitrofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORNITROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMN2MY1CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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